molecular formula C33H49N7O8 B14244859 L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- CAS No. 334869-53-3

L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-

Cat. No.: B14244859
CAS No.: 334869-53-3
M. Wt: 671.8 g/mol
InChI Key: SMTJGWZFBFBHLI-OLDNPOFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- is a complex peptide composed of multiple proline residues and an alanine residue Proline is a unique amino acid due to its cyclic structure, which plays a crucial role in protein folding and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may utilize recombinant DNA technology to express the peptide in microbial systems, followed by purification.

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: Proline residues can be oxidized to hydroxyproline, which is important in collagen stability.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or ascorbic acid under mild conditions.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Use of specific amino acid derivatives and coupling reagents.

Major Products

    Hydroxyproline: Formed from the oxidation of proline residues.

    Modified Peptides: Resulting from substitution reactions to introduce new functional groups.

Scientific Research Applications

L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein folding and stability.

    Industry: Utilized in the production of collagen and other biomaterials.

Mechanism of Action

The mechanism of action of L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- involves its interaction with cellular proteins and enzymes. Proline residues induce conformational changes in proteins, affecting their stability and function. The cyclic structure of proline restricts the flexibility of the peptide chain, influencing protein folding pathways and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    L-Proline: A single amino acid with similar structural properties.

    L-Alanyl-L-proline: A dipeptide with one alanine and one proline residue.

    Hydroxyproline: An oxidized form of proline found in collagen.

Uniqueness

L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- is unique due to its repetitive proline residues, which confer distinct structural and functional properties. This makes it particularly valuable in studies of protein folding and stability, as well as in the development of peptide-based materials and therapeutics.

Properties

CAS No.

334869-53-3

Molecular Formula

C33H49N7O8

Molecular Weight

671.8 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C33H49N7O8/c1-20(34)27(41)35-14-2-8-21(35)28(42)36-15-3-9-22(36)29(43)37-16-4-10-23(37)30(44)38-17-5-11-24(38)31(45)39-18-6-12-25(39)32(46)40-19-7-13-26(40)33(47)48/h20-26H,2-19,34H2,1H3,(H,47,48)/t20-,21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

SMTJGWZFBFBHLI-OLDNPOFQSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.